
2-Methyl-1-(2-phenylpropyl)piperazine
Overview
Description
“2-Methyl-1-(2-phenylpropyl)piperazine” is an organic compound with the CAS Number: 1018666-38-0 . It has a molecular weight of 218.34 and is stored at a temperature of 4°C . It is a liquid in its physical form . This compound is used to prepare non-imidazole human histamine H4 receptor antagonists and is also used to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2/c1-12(2)14(13-6-4-3-5-7-13)16-10-8-15-9-11-16/h3-7,12,14-15H,8-11H2,1-2H3 . The structure of this compound can be viewed using Java or Javascript .Mechanism of Action
2-Methyl-1-(2-phenylpropyl)piperazine acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which can lead to various physiological and biochemical effects. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness, attention, and mood elevation. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
2-Methyl-1-(2-phenylpropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it has a unique chemical structure, which makes it a potential candidate for the development of new drugs. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of this compound is that it requires specialized laboratory equipment and expertise to synthesize, which makes it challenging to produce on a large scale.
Future Directions
There are several future directions for the study of 2-Methyl-1-(2-phenylpropyl)piperazine. One potential direction is the development of new drugs based on the chemical structure of this compound. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of psychiatric disorders such as depression and ADHD. Furthermore, the anticonvulsant and analgesic properties of this compound need to be further investigated to determine its potential as a treatment for epilepsy and chronic pain.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has various pharmacological properties, including dopamine and norepinephrine reuptake inhibition, anticonvulsant, and analgesic properties. Further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various disorders.
Scientific Research Applications
2-Methyl-1-(2-phenylpropyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have various pharmacological properties, including dopamine and norepinephrine reuptake inhibition, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been shown to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-(2-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(14-6-4-3-5-7-14)11-16-9-8-15-10-13(16)2/h3-7,12-13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCGFSCWLYDURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B3093067.png)
amine hydrochloride](/img/structure/B3093074.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)
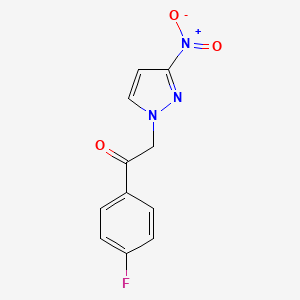
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
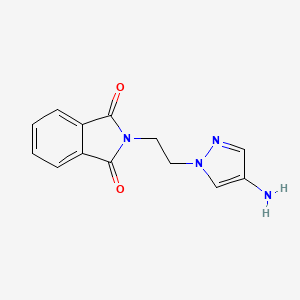
![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
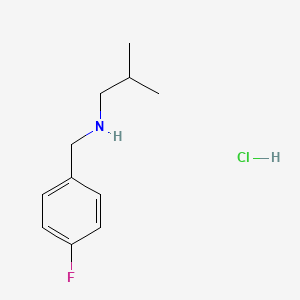
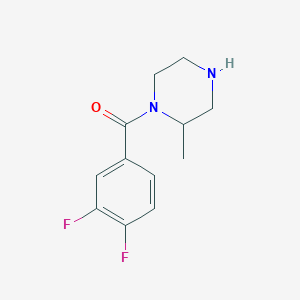
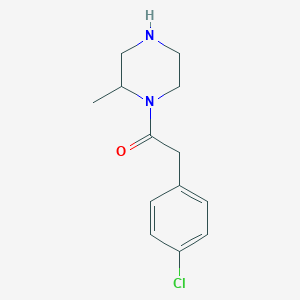
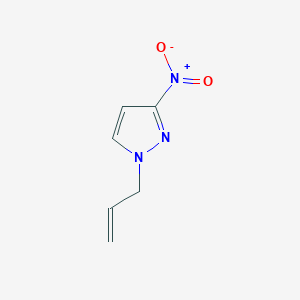
![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)
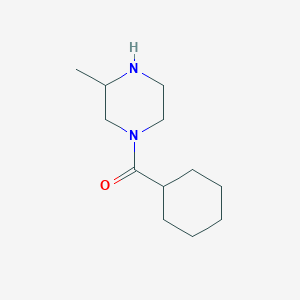
![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)